(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE
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Overview
Description
(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE is a non-proteinogenic amino acid that plays a significant role in the biosynthesis of the plant hormone ethylene. This compound is characterized by a cyclopropane ring fused to the alpha carbon of the amino acid, making it structurally unique. It is a white solid and is naturally occurring in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE can be achieved through several methods:
Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the reaction of glycine equivalents with 1,2-electrophiles to form the cyclopropane ring.
Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach uses γ-substituted amino acid derivatives that undergo intramolecular cyclization to form the desired compound.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form ethylene, a crucial plant hormone.
Substitution: It can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: The oxidation of this compound to ethylene is catalyzed by the enzyme ACC oxidase.
Substitution: Various reagents can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products Formed
Ethylene: The primary product formed from the oxidation of this compound.
Substituted Derivatives: Various substituted derivatives can be formed through substitution reactions.
Scientific Research Applications
(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE has several scientific research applications:
Plant Biology: It is extensively used in studies related to ethylene biosynthesis and its role in plant growth and development.
Agronomy: The compound is used to study the regulation of plant growth and stress responses.
Microbiology: The compound is used by soil microorganisms as a source of nitrogen and carbon, influencing plant-microbe interactions.
Mechanism of Action
The primary mechanism of action of (2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE involves its conversion to ethylene in plants. This process is catalyzed by the enzyme ACC oxidase, which oxidizes the compound to produce ethylene and other byproducts . In mammals, it acts as a partial agonist for the NMDA receptor, influencing neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A closely related compound that also serves as a precursor to ethylene.
Cyclopropane-substituted Amino Acids: Other amino acids with cyclopropane rings, such as coronamic acid and norcoronamic acid.
Uniqueness
(2S,3S,4S)-2-METHYL-2-(CARBOXYCYCLOPROPYL)GLYCINE is unique due to its specific role in ethylene biosynthesis and its structural features, such as the fused cyclopropane ring. Its ability to act as a partial agonist for the NMDA receptor also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(1-amino-1-carboxyethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-7(8,6(11)12)4-2-3(4)5(9)10/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFACHLANPCGTFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)O)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599320 |
Source
|
Record name | 2-(1-Amino-1-carboxyethyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157141-16-7 |
Source
|
Record name | 2-(1-Amino-1-carboxyethyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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